2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoxazepine core, which is known for its biological activity, and a methoxyphenoxy group, which can influence its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: This can be achieved through a nucleophilic substitution reaction where a methoxyphenol reacts with a halogenated precursor of the benzoxazepine.
Acetylation: The final step involves the acetylation of the amine group on the benzoxazepine core using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for yield and purity. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoxazepine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of benzoxazepine derivatives on various biological systems. Its potential biological activity makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Benzoxazepine derivatives have been studied for their anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazepine core. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide: Similar structure with a different substitution pattern.
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-6-yl)acetamide: Another isomer with a different substitution pattern.
Uniqueness
The unique combination of the methoxyphenoxy group and the benzoxazepine core in 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide gives it distinct chemical
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O5, with a molecular weight of 384.4 g/mol. It features a methoxy-substituted phenoxy group and a tetrahydro-benzoxazepine moiety. The presence of acetamide and oxo groups enhances its potential for various biological activities.
Property | Value |
---|---|
Molecular Formula | C21H24N2O5 |
Molecular Weight | 384.4 g/mol |
CAS Number | 921868-22-6 |
Biological Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities including:
- Anticancer Properties : The benzoxazepine structure has been associated with various pharmacological effects that may inhibit cancer cell proliferation.
- Antimicrobial Effects : Initial findings suggest potential efficacy against bacterial strains.
The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and in vitro binding assays are employed to evaluate its affinity towards target receptors or enzymes.
Case Studies and Research Findings
- Anticancer Activity : Research has shown that modifications to the benzoxazepine structure can enhance anticancer efficacy. For instance, derivatives of this compound have demonstrated selective cytotoxicity against various cancer cell lines.
- Antimicrobial Studies : In vitro studies have indicated that this compound exhibits activity against certain pathogenic bacteria. Specific assays have been conducted to determine the Minimum Inhibitory Concentration (MIC) values against selected strains.
- Structure-Activity Relationship (SAR) : A comparative analysis of structurally similar compounds reveals that the presence of specific functional groups significantly influences biological activity.
Compound Name | Biological Activity |
---|---|
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin)acetamide | Potential anticancer activity |
N-(3,4-dimethoxybenzyl)-2-acetamide | Moderate activity reported |
2-(4-chlorophenoxy)-N-(3-methylbenzoxazepin)acetamide | Enhanced selectivity against certain cancer cells |
N-(benzyl)-2-(methoxyphenyl)acetamide | Limited activity compared to more complex structures |
Synthesis Pathways
The synthesis of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin-8-yl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzoxazepine Core : This involves cyclization reactions that form the tetrahydro-benzoxazepine structure.
- Acylation Reactions : The acetamide group is introduced through acylation reactions using acid chlorides or anhydrides.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to achieve high purity levels of the final product.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2)13-28-18-11-14(5-10-17(18)23(3)20(21)25)22-19(24)12-27-16-8-6-15(26-4)7-9-16/h5-11H,12-13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZORDXVHSLWJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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